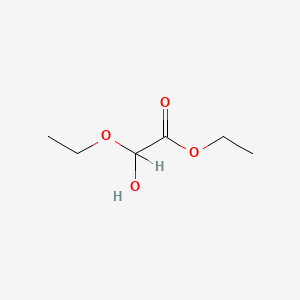

Ethyl 2-ethoxy-2-hydroxyacetate

Description

The exact mass of the compound Ethyl ethoxyhydroxyacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-ethoxy-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethoxy-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-ethoxy-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-9-5(7)6(8)10-4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGALUWKYZXVZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303847 | |

| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49653-17-0 | |

| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49653-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ethoxyhydroxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049653170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49653-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethoxyhydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-ethoxy-2-hydroxyacetate (CAS 49653-17-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy-2-hydroxyacetate, also known as ethyl glyoxylate ethyl hemiacetal, is a versatile bifunctional molecule with significant potential as a building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization. It is designed to equip researchers, particularly those in drug discovery and development, with the foundational knowledge required to effectively utilize this compound in the synthesis of complex molecular architectures, including novel heterocyclic scaffolds and active pharmaceutical ingredients (APIs). While this molecule holds promise, it is important to note that detailed experimental data, particularly comprehensive spectroscopic and safety information, is not extensively available in the public domain. This guide, therefore, synthesizes the available information and augments it with established principles of organic chemistry to provide a robust working knowledge of the compound.

Chemical Identity and Physicochemical Properties

Ethyl 2-ethoxy-2-hydroxyacetate is the ethyl hemiacetal derivative of ethyl glyoxylate. Hemiacetals are characteristically in equilibrium with their corresponding aldehyde and alcohol, a feature that dictates their reactivity profile.[1]

Table 1: Physicochemical Properties of Ethyl 2-ethoxy-2-hydroxyacetate

| Property | Value | Source(s) |

| CAS Number | 49653-17-0 | [2][3] |

| Molecular Formula | C₆H₁₂O₄ | [2][3] |

| Molecular Weight | 148.16 g/mol | [2][3] |

| Appearance | Colorless Oil | [4] |

| IUPAC Name | ethyl 2-ethoxy-2-hydroxyacetate | [2] |

| Synonyms | Ethyl glyoxylate ethyl hemiacetal, GEHA, Ethoxyhydroxy-acetic acid ethyl ester | [2] |

| Density | ~1.095 g/mL (Predicted) | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. | |

| SMILES | CCOC(C(=O)OCC)O | [2] |

| InChIKey | PGALUWKYZXVZMU-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The primary route for the synthesis of Ethyl 2-ethoxy-2-hydroxyacetate involves the reaction of its parent aldehyde, ethyl glyoxylate, with ethanol. Ethyl glyoxylate itself is often supplied as a polymer or a solution in a solvent like toluene, from which the monomer must be generated, typically by distillation, before use.[5]

General Synthetic Pathway

The formation of the hemiacetal is an equilibrium process. The reaction is typically carried out by dissolving ethyl glyoxylate in an excess of ethanol. The equilibrium can be influenced by temperature and the concentration of the reactants.

Caption: General reaction scheme for the formation of Ethyl 2-ethoxy-2-hydroxyacetate.

Detailed Experimental Protocol (Exemplary)

Materials:

-

Ethyl glyoxylate (monomer, freshly distilled)

-

Anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add freshly distilled ethyl glyoxylate.

-

Add a significant excess of anhydrous ethanol to the flask with stirring. The exact molar ratio will influence the position of the equilibrium; a 10-fold or greater excess of ethanol is recommended.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the aldehydic proton of ethyl glyoxylate and the appearance of the hemiacetal proton.

-

Once equilibrium is reached, the excess ethanol can be removed under reduced pressure to yield the crude Ethyl 2-ethoxy-2-hydroxyacetate.

Purification and Analysis

Purification of hemiacetals can be challenging due to their equilibrium with the starting materials.

-

Distillation: Vacuum distillation may be possible, but care must be taken as heating can shift the equilibrium back towards the starting materials.

-

Chromatography: Column chromatography on silica gel can be employed for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be suitable.

-

Purity Assessment: The purity of Ethyl 2-ethoxy-2-hydroxyacetate can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Detailed experimental spectra for Ethyl 2-ethoxy-2-hydroxyacetate are not widely published. The following represents an expected spectroscopic profile based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the two ethyl groups, the hydroxyl proton, and the methine proton of the hemiacetal.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approx. δ (ppm) | Rationale |

| CH₃ (ester) | Triplet | 1.2-1.3 | Coupled to the ester CH₂ group. |

| CH₃ (ether) | Triplet | 1.1-1.2 | Coupled to the ether CH₂ group. |

| CH₂ (ester) | Quartet | 4.1-4.3 | Coupled to the ester CH₃ group. |

| CH₂ (ether) | Quartet | 3.5-3.8 | Coupled to the ether CH₃ group and deshielded by the adjacent oxygen. |

| OH | Singlet (broad) | Variable | Chemical shift is dependent on concentration and solvent; may exchange with D₂O. |

| CH (hemiacetal) | Singlet | ~5.0 | Deshielded by two adjacent oxygen atoms. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approx. δ (ppm) | Rationale |

| CH₃ (ester) | ~14 | Typical chemical shift for a terminal methyl group of an ethyl ester. |

| CH₃ (ether) | ~15 | Typical chemical shift for a terminal methyl group of an ethoxy group. |

| CH₂ (ester) | ~62 | Carbon of the ethyl ester methylene group. |

| CH₂ (ether) | ~60 | Carbon of the ethoxy methylene group. |

| CH (hemiacetal) | ~95-100 | The hemiacetal carbon is significantly deshielded due to the two attached oxygen atoms. |

| C=O (ester) | ~170-172 | Carbonyl carbon of the ester group. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a hydroxyl group and a carbonyl group from the ester.

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1750-1735 cm⁻¹ corresponds to the carbonyl of the ester.

-

C-O Stretch: Strong absorptions in the 1200-1000 cm⁻¹ region will be present due to the C-O single bonds of the ester and ether functionalities.

Mass Spectrometry (MS)

In a GC-MS analysis, the molecular ion peak [M]⁺ at m/z 148 may be observed, although it could be weak. The fragmentation pattern would likely involve the loss of ethoxy (•OCH₂CH₃, 45 Da) and ethyl ester (•COOCH₂CH₃, 73 Da) fragments.

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-ethoxy-2-hydroxyacetate stems from its latent aldehyde functionality. Under appropriate conditions, it can serve as a stable and easily handled equivalent of the more reactive ethyl glyoxylate.

General Reactivity Profile

As a hemiacetal, its reactivity is dominated by the equilibrium with the aldehyde form. In the presence of acid or base catalysts, this equilibrium can be shifted, revealing the electrophilic nature of the aldehyde carbonyl.

Caption: Equilibrium between Ethyl 2-ethoxy-2-hydroxyacetate and its aldehyde-alcohol components.

Reactions with Nucleophiles

The primary application of this reagent is its reaction with various nucleophiles, which proceeds through the in-situ generated aldehyde.

-

Formation of Acetals: In the presence of an acid catalyst and another alcohol, the hemiacetal can be converted to a full acetal. For instance, reaction with excess ethanol and an acid catalyst can yield ethyl diethoxyacetate.[6]

-

Reactions with Carbon Nucleophiles: Organometallic reagents such as Grignard reagents and organolithiums can add to the electrophilic carbonyl of the transient aldehyde, leading to the formation of α-hydroxy esters.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions with phosphorus ylides to form α,β-unsaturated esters.

-

Reductive Amination: In the presence of an amine and a reducing agent, the aldehyde can be converted to an amino acid derivative.

Role in Heterocyclic Synthesis and Drug Discovery

While specific examples utilizing Ethyl 2-ethoxy-2-hydroxyacetate are not abundant in the literature, its precursor, ethyl glyoxylate, is a key building block in the synthesis of various heterocyclic compounds and APIs.[7][8] It is reasonable to infer that the hemiacetal can be used as a more stable surrogate in these synthetic routes. For example, ethyl glyoxylate is used in aldol condensations and cyclocondensation reactions to form imidazo[1,2-a]pyridines, which are scaffolds of interest in medicinal chemistry.[8] The controlled release of the aldehyde from the hemiacetal could offer advantages in certain multi-step syntheses by minimizing side reactions associated with the highly reactive free aldehyde.

Safety, Handling, and Storage

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.

-

Inert Atmosphere: As with many organic reagents, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis.

Conclusion

Ethyl 2-ethoxy-2-hydroxyacetate is a valuable synthetic intermediate that offers a more stable and manageable alternative to its parent aldehyde, ethyl glyoxylate. Its bifunctional nature, possessing both a masked aldehyde and an ester group, makes it a versatile tool for the construction of a wide range of organic molecules. While there is a notable lack of comprehensive, publicly available data on its detailed spectroscopic properties and specific safety profile, its synthetic potential can be largely inferred from the well-established chemistry of hemiacetals and ethyl glyoxylate. For researchers in drug discovery and development, this compound represents an opportunity to explore novel synthetic pathways to complex and biologically active molecules. It is recommended that any work with this compound be preceded by small-scale trials to establish its reactivity and handling characteristics under specific experimental conditions.

References

-

Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]

- Google Patents.

-

PubChem. Ethyl 2-ethoxy-2-hydroxyacetate. [Link]

-

Organic Syntheses. ETHYL DIETHOXYACETATE. [Link]

-

Terada, M., Soga, K., & Momiyama, N. (2008). Supporting Information for: Enantioselective Activation of Aldehydes by Chiral Phosphoric Acid Catalysts in Aza-Ene Type Reaction of Glyoxylate with Enecarbamates. Wiley-VCH. [Link]

- Google Patents. CN102115431A - Synthesis method of 2, 2-ethoxyethanol.

-

Wikipedia. Hemiacetal. [Link]

-

Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

-

ResearchGate. 1H NMR spectrum of ethyl glycidyl ether. [Link]

-

Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

-

Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]

-

ResearchGate. Plausible transition state for the nucleophilic addition to ethyl glyoxalate and X-ray structure of functionalized γ-lactam 12b. [Link]

-

Organic Syntheses. ETHYL DIETHOXYACETATE. [Link]

- Google Patents.

-

Organic Chemistry Portal. Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. [Link]

- Google Patents. CN102115431B - Synthesis method of 2, 2-ethoxyethanol.

-

ResearchGate. (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

-

MDPI. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. [Link]

-

Semantic Scholar. Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Agilent. Interpretation of 2D NMR Spectra. [https://www.agilent.com/cs/library/applications/5991-5943EN_ interpretación_2D_NMR.pdf]([Link]_ interpretación_2D_NMR.pdf)

-

Beilstein Journals. BJOC - Search Results. [Link]

-

NIOSH. ethyl acetate 1457. [Link]

-

PubChem. Ethyl 2-ethoxy-2-iminoacetate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 2-ethoxy-2-hydroxyacetate | C6H12O4 | CID 95630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Analysis and Confirmation of Ethyl 2-ethoxy-2-hydroxyacetate

Abstract

This technical guide provides a comprehensive framework for the structural analysis and confirmation of Ethyl 2-ethoxy-2-hydroxyacetate (CAS No. 49653-17-0), a key hemiacetal intermediate in various organic syntheses. Addressed to researchers, quality control analysts, and drug development professionals, this document moves beyond rote procedural descriptions to offer a deep dive into the causality behind the analytical choices. We will explore an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as primary validation tools. The guide emphasizes the importance of a multi-technique, self-validating system to ensure unambiguous structural elucidation and purity assessment, providing field-proven insights into spectral interpretation, potential impurity profiling, and robust experimental design.

Introduction: The Chemical Nature of Ethyl 2-ethoxy-2-hydroxyacetate

Ethyl 2-ethoxy-2-hydroxyacetate, also known as ethyl glyoxylate ethyl hemiacetal, is a unique organic molecule featuring an ester, an ether, and a hydroxyl group all attached to a chiral center.[1][2][3] Its molecular formula is C₆H₁₂O₄, with a molecular weight of approximately 148.16 g/mol .[1][4] The structure arises from the reaction of ethyl glyoxylate with ethanol. As a hemiacetal, it exists in equilibrium with its corresponding aldehyde and alcohol precursors, a characteristic that is crucial to understanding its reactivity and stability.[5][6] This guide provides the necessary spectroscopic methodologies to confirm its structure with high confidence.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 49653-17-0 | [1][2][4] |

| Molecular Formula | C₆H₁₂O₄ | [1][2][4] |

| Molecular Weight | 148.16 g/mol | [1][4] |

| Appearance | Colorless Oil | [2][3] |

| IUPAC Name | ethyl 2-ethoxy-2-hydroxyacetate | [1] |

| Canonical SMILES | CCOC(C(=O)OCC)O | [1][3] |

The Analytical Triad: A Multi-faceted Approach to Confirmation

No single analytical technique is sufficient for the unambiguous confirmation of a chemical structure. A robust, self-validating system relies on the convergence of data from multiple, orthogonal techniques. For Ethyl 2-ethoxy-2-hydroxyacetate, the triad of NMR, IR, and MS provides a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Label | Chemical Structure | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | CH₃-CH₂-O-C(O)- | ~1.30 | Triplet (t) | 3H | Alkyl protons of the ethyl ester, split by the adjacent CH₂ group (b). |

| b | CH₃-CH₂-O-C(O)- | ~4.25 | Quartet (q) | 2H | Methylene protons adjacent to the ester oxygen, deshielded and split by the CH₃ group (a). |

| c | CH₃-CH₂-O-CH(OH)- | ~1.25 | Triplet (t) | 3H | Alkyl protons of the ethoxy group, split by the adjacent CH₂ group (d). |

| d | CH₃-CH₂-O-CH(OH)- | ~3.70 | Multiplet (m) | 2H | Methylene protons adjacent to the ether oxygen. Diastereotopic due to the adjacent chiral center, may appear as a complex multiplet. Split by CH₃ (c). |

| e | -CH(OH)- | ~5.00 | Singlet (s) | 1H | The methine proton on the chiral center. Deshielded by two oxygen atoms. Coupling to the hydroxyl proton (f) may or may not be observed depending on solvent and concentration. |

| f | -OH | ~3.5-4.5 (variable) | Broad Singlet (br s) | 1H | The hydroxyl proton. Its chemical shift is highly variable and dependent on solvent, temperature, and concentration due to hydrogen bonding. |

¹³C NMR and DEPT-135 Spectroscopy: Carbon Backbone Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable as it differentiates between CH₃, CH₂, and CH carbons, adding another layer of confirmation.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Predicted δ (ppm) | DEPT-135 Phase | Carbon Assignment | Rationale |

| ~170 | Absent | C=O | The ester carbonyl carbon, typically found in this downfield region. |

| ~98 | Positive (CH) | -CH(OH)- | The hemiacetal carbon, significantly deshielded by two directly attached oxygen atoms. |

| ~65 | Negative (CH₂) | -O-CH₂-CH₃ (ether) | The methylene carbon of the ethoxy group. |

| ~62 | Negative (CH₂) | -O-CH₂-CH₃ (ester) | The methylene carbon of the ethyl ester group. |

| ~15 | Positive (CH₃) | -O-CH₂-CH₃ (ether) | The methyl carbon of the ethoxy group. |

| ~14 | Positive (CH₃) | -O-CH₂-CH₃ (ester) | The methyl carbon of the ethyl ester group. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the Ethyl 2-ethoxy-2-hydroxyacetate sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) NMR spectrometer according to standard instrument protocols.

-

Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign all peaks in correlation with the predicted data and DEPT-135 results.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands. For this molecule, the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) single bonds are of primary interest.[7][8]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance for Confirmation |

| 3500 - 3300 | O-H stretch (hydroxyl) | Broad, Medium | Confirms the presence of the crucial hydroxyl group of the hemiacetal.[9][10] Broadness is due to hydrogen bonding. |

| 2980 - 2850 | C-H stretch (sp³ alkane) | Strong | Indicates the aliphatic C-H bonds of the two ethyl groups. |

| ~1750 | C=O stretch (ester) | Strong, Sharp | A highly characteristic and intense peak confirming the ester functional group.[7] |

| 1250 - 1050 | C-O stretch (ester, ether) | Strong | A complex region with multiple strong bands corresponding to the C-O single bonds of the ester and ether moieties. |

Experimental Protocol: FTIR Analysis

-

Method Selection: Use Attenuated Total Reflectance (ATR) for a neat liquid sample, as it requires minimal sample preparation. Alternatively, a thin film on a salt plate (NaCl or KBr) can be used.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Apply a single drop of the neat Ethyl 2-ethoxy-2-hydroxyacetate oil directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Identify and label the major absorption peaks, comparing them against the expected values to confirm the presence of all key functional groups.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it also provides a purity profile.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): An M⁺ peak at m/z = 148 is expected, corresponding to the molecular formula C₆H₁₂O₄.[1] This peak may be weak or absent in EI due to the labile nature of the hemiacetal.

-

Key Fragmentation Pathways: The structure will fragment at its weakest points, primarily around the oxygen atoms.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Analysis: Analyze the resulting chromatogram for purity. Extract the mass spectrum of the main peak and identify the molecular ion and key fragment ions, comparing them to the predicted fragmentation pattern.

Impurity Profiling: A Mark of Trustworthiness

A thorough analysis includes the identification of potential process-related impurities. Given that Ethyl 2-ethoxy-2-hydroxyacetate is formed from ethyl glyoxylate and ethanol, common impurities might include:

-

Ethyl Glyoxylate (Hydrate): The starting aldehyde. May be detected by characteristic aldehyde signals in NMR or a different retention time in GC-MS.

-

Ethanol: Residual solvent/reactant. Easily visible in ¹H NMR (~1.2 ppm triplet, ~3.6 ppm quartet) and as an early eluting peak in GC.

-

Ethyl diethoxyacetate (the full acetal): Formed by the reaction of the hemiacetal with a second molecule of ethanol. This would lack the -OH group (no broad IR stretch, no exchangeable proton in NMR) and have a higher molecular weight (M⁺ at m/z = 176).

-

Water: Can broaden the hydroxyl peak in NMR and may be present from the synthesis.

The GC-MS protocol described above is particularly effective for separating and identifying these volatile impurities.

Safety and Handling

As a matter of good laboratory practice, Ethyl 2-ethoxy-2-hydroxyacetate should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and ignition sources.[11][14]

-

Transport: This compound may be classified as a dangerous good for transport, potentially requiring additional shipping charges and special handling.[4]

Conclusion

The structural confirmation of Ethyl 2-ethoxy-2-hydroxyacetate is achieved not by a single measurement, but by the logical synthesis of complementary data from NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen connectivity. IR spectroscopy provides rapid confirmation of the essential hydroxyl, ester, and ether functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that aligns with the proposed structure, while GC analysis offers a clear assessment of purity. This integrated, multi-technique approach forms a self-validating system, providing the highest degree of confidence for researchers and developers relying on the integrity of this versatile chemical intermediate.

References

-

Title: Ethyl 2-ethoxy-2-hydroxyacetate Source: PubChem, National Institutes of Health URL: [Link]

- Source: Google Patents (CN102115431A)

-

Title: Acetic acid, ethoxy-, and ethyl ester Source: Organic Syntheses URL: [Link]

-

Title: 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

-

Title: A CONVENIENT METHOD FOR THE LARGE SCALE PREPARATION OF (E)-4-0XO-P-BUTENOIC ACID ETHYL ESTER Source: Synthetic Communications URL: [Link]

- Source: Google Patents (JPH06321866A)

-

Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]

-

Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

-

Title: Hemiacetal Source: Wikipedia URL: [Link]

-

Title: Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99% Source: Cole-Parmer URL: [Link]

-

Title: Organic Mechanism - Hemiacetal Formation Source: YouTube URL: [Link]

-

Title: EPA/NIH Mass Spectral Data Base Source: GovInfo URL: [Link]

-

Title: ICSC 0364 - 2-ETHOXYETHYL ACETATE Source: International Chemical Safety Cards (ICSCs) URL: [Link]

-

Title: Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers Source: ResearchGate URL: [Link]

-

Title: 1H NMR spectrum of ethyl glycidyl ether Source: ResearchGate URL: [Link]

-

Title: Acetals and Hemiacetals with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica Source: 3M URL: [Link]

-

Title: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000119) Source: Human Metabolome Database URL: [Link]

-

Title: Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers Source: Royal Society of Chemistry URL: [Link]

-

Title: Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers Source: Royal Society of Chemistry URL: [Link]

-

Title: Asymmetric arylation of ethyl glyoxylate using organoboron reagents and Rh(I) Source: The Royal Society of Chemistry URL: [Link]

-

Title: mass spectrum of ethyl ethanoate Source: Doc Brown's Chemistry URL: [Link]

-

Title: Addition of Alcohols to form Hemiacetals and Acetals Source: Chemistry LibreTexts URL: [Link]

-

Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

-

Title: Ethanol-impurities Source: Pharmaffiliates URL: [Link]

-

Title: Ethyl 2-hydroxyacetate Source: Chemsrc URL: [Link]

Sources

- 1. Ethyl 2-ethoxy-2-hydroxyacetate | C6H12O4 | CID 95630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. Hemiacetal - Wikipedia [en.wikipedia.org]

- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Ethyl 2-Ethoxy-2-Hydroxyacetate: A Practical and Stable Glyoxylate Equivalent for Advanced Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glyoxylate is a cornerstone C2 electrophile in organic synthesis, providing access to α-hydroxy esters, a key motif in numerous pharmaceuticals and natural products. However, its utility is significantly hampered by its inherent instability; monomeric ethyl glyoxylate is highly reactive, hygroscopic, and readily polymerizes upon standing, complicating its handling and stoichiometry control.[1][2][3] This guide details the use of ethyl 2-ethoxy-2-hydroxyacetate, the stable ethyl hemiacetal of ethyl glyoxylate, as a superior alternative. We will explore its mechanism of activation, its application in pivotal carbon-carbon bond-forming reactions such as Aldol, Friedel-Crafts, and Passerini reactions, and strategies for achieving high stereocontrol. This document serves as a practical resource, providing field-proven insights and detailed protocols to empower chemists in leveraging this versatile and user-friendly reagent.

The Glyoxylate Challenge: Overcoming Inherent Instability

The synthetic power of ethyl glyoxylate stems from the juxtaposition of an aldehyde and an ester, making it a potent electrophile for constructing complex molecular architectures.[4] Unfortunately, this high reactivity is also its primary practical drawback. The monomer is prone to rapid polymerization and hydration, making precise, reproducible reactions challenging.[2] Commercial preparations are often supplied as a polymeric form in solution, which requires a hazardous and often inefficient thermal depolymerization (pyrolysis) immediately before use.[1][2]

Ethyl 2-ethoxy-2-hydroxyacetate (CAS 49653-17-0) emerges as an elegant solution to this problem.[5] As the ethyl hemiacetal of ethyl glyoxylate, it effectively "masks" the reactive aldehyde functionality. This crystalline solid is bench-stable, non-hygroscopic, and can be weighed and handled with ease, bringing reliability and convenience to glyoxylate chemistry. It serves as a robust glyoxylate equivalent, generating the reactive species in situ under specific catalytic conditions.[6]

Mechanism of Activation: Unmasking the Electrophile

The synthetic utility of ethyl 2-ethoxy-2-hydroxyacetate hinges on its ability to regenerate the reactive glyoxylate electrophile under controlled conditions. This is typically achieved through catalysis by a Lewis acid or a Brønsted acid. The catalyst coordinates to one of the oxygen atoms, facilitating the elimination of an ethanol molecule. This process generates a highly electrophilic oxocarbenium ion, which is in equilibrium with the monomeric ethyl glyoxylate. This in situ generation ensures that the concentration of the reactive monomer is kept low, mitigating polymerization while making it available for immediate reaction with a present nucleophile.

Caption: In-situ generation of the reactive electrophile from its stable hemiacetal.

Key Applications in Carbon-Carbon Bond Formation

The activated glyoxylate equivalent participates in a wide array of transformations. Below are representative examples with detailed protocols.

Asymmetric Friedel-Crafts Alkylation of Arenes

The catalytic, enantioselective Friedel-Crafts reaction is a powerful method for synthesizing chiral α-aryl-α-hydroxyacetates, which are prevalent in pharmaceuticals. Chiral Lewis acid catalysts are essential for controlling the stereochemical outcome.

Causality Behind Experimental Choices: The choice of a chiral Titanium(IV)-BINOL complex is driven by its proven ability to create a well-defined chiral pocket that coordinates with the glyoxylate, directing the nucleophilic attack of the arene to one specific face.[7] The low temperature (-30 °C) is critical for enhancing enantioselectivity by minimizing the background uncatalyzed reaction and favoring the more ordered transition state. Dichloromethane is an excellent solvent choice due to its low freezing point and ability to dissolve both the catalyst and substrates.

Representative Protocol: Enantioselective Friedel-Crafts Alkylation of Indole [7]

-

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.1 mmol) and Ti(Oi-Pr)₄ (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Stir the mixture at room temperature for 1 hour to allow for catalyst formation.

-

Cool the resulting catalyst solution to -30 °C.

-

Add indole (1.0 mmol) to the solution, followed by a solution of ethyl 2-ethoxy-2-hydroxyacetate (1.2 mmol) in CH₂Cl₂ (2 mL), added dropwise over 10 minutes.

-

Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 24-48 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the desired α-aryl-α-hydroxyacetate.

Table 1: Performance of Catalytic Systems in Asymmetric Friedel-Crafts Reactions

| Catalyst System | Arene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S)-BINOL-Ti(IV) | Indole | 10 | CH₂Cl₂ | -30 | 91 | 96 | [7] |

| (S)-BINOL-Ti(IV) | N,N-Dimethylaniline | 1 | Toluene | 0 | 99 | 96.6 | [7] |

| tert-Butyl-BOX-Cu(II) | N,N-Dimethylaniline | 10 | CH₂Cl₂ | -78 | 95 | 94 | [7] |

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a powerful multicomponent reaction that rapidly builds molecular complexity by combining a carboxylic acid, an isocyanide, and a carbonyl compound in one pot.[8] Using ethyl 2-ethoxy-2-hydroxyacetate as the carbonyl component provides a direct route to functionalized α-acyloxy-α-ethoxycarbonyl amides.

Causality Behind Experimental Choices: The Passerini reaction is often performed neat or at high concentrations because the proposed concerted mechanism involves a termolecular transition state.[9][10] The absence of solvent accelerates the reaction. Ethyl isocyanoacetate is a common, reactive isocyanide component.[8] The reaction proceeds by initial interaction between the carboxylic acid and the glyoxylate (generated in situ), which is then attacked by the nucleophilic isocyanide.

Representative Protocol: Passerini Reaction with Acetic Acid and Ethyl Isocyanoacetate

-

In a 5 mL vial equipped with a magnetic stir bar, combine acetic acid (1.0 mmol), ethyl isocyanoacetate (1.0 mmol), and ethyl 2-ethoxy-2-hydroxyacetate (1.0 mmol).

-

Seal the vial and heat the mixture to 60-80 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the crude mixture in ethyl acetate and purify directly by silica gel column chromatography to isolate the α-acyloxy amide product.

Wittig-Type Olefination

The hemiacetal can serve as a direct precursor to an aldehyde for olefination reactions. This provides a convenient route to valuable (E)-4-oxo-2-butenoic acid esters, important building blocks in synthesis.[11]

Causality Behind Experimental Choices: The use of (formylmethylene)triphenylphosphorane, a stabilized ylide, favors the formation of the (E)-alkene isomer through the thermodynamic stability of the reaction intermediates. The reaction is run at a controlled temperature (10 °C) to manage the exothermic nature of the Wittig reaction and maintain selectivity.[11]

Representative Protocol: Synthesis of (E)-4-Oxo-2-butenoic Acid Ethyl Ester [11]

-

Dissolve ethyl 2-ethoxy-2-hydroxyacetate (1.0 mol, assuming 85% purity) in CH₂Cl₂ (1.5 L) in a flask under an argon atmosphere and cool to 10 °C.

-

In a separate flask, prepare a suspension of (formylmethylene)triphenylphosphorane (1.05 mol) in CH₂Cl₂ (1.0 L).

-

Add the ylide suspension to the cooled hemiacetal solution portion-wise over 1 hour, maintaining the temperature below 15 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate.

-

Purify the residue by vacuum distillation to obtain the target ester in good yield (typically >70%).[11]

Strategies for Asymmetric Synthesis

Achieving high enantioselectivity in reactions with glyoxylates is paramount for their application in drug development. Two primary strategies are employed: substrate control using chiral auxiliaries and catalyst control.

Substrate Control: The Chiral Auxiliary Approach

A chiral auxiliary is an optically active group temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[12][13] After the desired transformation, the auxiliary is cleaved and can often be recovered.[14] In this context, a chiral alcohol can be used to form a chiral glyoxylate acetal or hemiacetal, which then biases the facial approach of the incoming nucleophile.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Field Insight: Camphor-derived auxiliaries, Evans oxazolidinones, and trans-2-phenylcyclohexanol are highly effective auxiliaries that create a sterically biased environment, forcing nucleophiles to attack from the less hindered face of the glyoxylate C=O double bond.[13][14] The choice of auxiliary and the reaction conditions (e.g., Lewis acid chelating effects) are critical for maximizing diastereoselectivity.

Catalyst Control: Enantioselective Catalysis

Alternatively, an external chiral catalyst can create an asymmetric environment around the achiral ethyl 2-ethoxy-2-hydroxyacetate. This approach is often more atom-economical as it avoids the stoichiometric use of a chiral auxiliary. Chiral organocatalysts, such as diarylprolinol ethers, and chiral metal complexes (e.g., Ti, Cu, Rh) have proven highly effective.[2][7][15]

Expertise in Action: In organocatalyzed Aldol reactions, a diarylprolinol catalyst forms an enamine with a ketone donor. Simultaneously, the hydroxyl group of the catalyst can form a hydrogen bond with the glyoxylate, activating it and positioning it for a highly organized, face-selective attack by the enamine.[2] This dual activation model is a hallmark of efficient organocatalysis and explains the high enantioselectivities observed. The Friedel-Crafts protocol described in Section 3.1 is a prime example of this catalyst-controlled strategy.

Conclusion and Future Outlook

Ethyl 2-ethoxy-2-hydroxyacetate is a superior, practical, and reliable glyoxylate equivalent that circumvents the significant handling and stability issues associated with monomeric ethyl glyoxylate. Its ability to generate the reactive electrophile in situ under mild catalytic conditions has broadened the scope and reproducibility of key synthetic transformations, including Aldol, Friedel-Crafts, Passerini, and Wittig reactions. Furthermore, its compatibility with both substrate-controlled (chiral auxiliary) and catalyst-controlled asymmetric strategies makes it an invaluable tool for the synthesis of enantiomerically pure α-hydroxy esters for the pharmaceutical and agrochemical industries. The continued development of novel chiral catalysts will undoubtedly further expand the synthetic utility of this versatile building block.

References

-

Acetic acid, ethoxy-, and ethyl ester . Organic Syntheses. Available at: [Link]

- Synthesis method of 2, 2-ethoxyethanol. Google Patents (CN102115431A).

- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents (US7038078B2).

-

Ethyl 2-ethoxy-2-hydroxyacetate . PubChem, National Institutes of Health. Available at: [Link]

-

Supporting Information for Enantioselective Activation of Aldehydes by Chiral Phosphoric Acid Catalysts . Wiley-VCH. Available at: [Link]

-

Synthesis method of 2, 2-ethoxyethanol . Eureka | Patsnap. Available at: [Link]

-

A Convenient Method for the Large Scale Preparation of (E)-4-Oxo-2-Butenoic Acid Ethyl Ester . Synthetic Communications, 18(16&17), 1913-1917 (1988). Available at: [Link]

-

Passerini Reaction Lab Procedure . Course Hero. Available at: [Link]

-

The condensation of ketones and the ethyl hemiacetal of ethyl glyoxylate . ResearchGate. Available at: [Link]

-

The 100 facets of the Passerini reaction . PubMed Central, National Institutes of Health. Available at: [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis . SFU Summit. Available at: [Link]

-

Polymeric Ethyl Glyoxylate in an Asymmetric Aldol Reaction Catalyzed by Diarylprolinol . Organic Letters, 12(13), 3022–3025 (2010). Available at: [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis . ResearchGate. Available at: [Link]

-

Ring-opening reactions of epoxides: Strong nucleophiles . Khan Academy. Available at: [Link]

-

Four‐Component One‐Pot Process Involving Passerini Reaction Followed by Aldol Addition and Transesterification . ResearchGate. Available at: [Link]

-

Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(I) . SciSpace. Available at: [Link]

-

Glyoxylic Acid versus Ethyl Glyoxylate for the Aqueous Enantioselective Synthesis of α-Hydroxy-γ-Keto Acids and Esters . ResearchGate. Available at: [Link]

-

Reaction of epoxides with nucleophiles . ResearchGate. Available at: [Link]

-

D.7 Chiral auxiliaries (HL) . YouTube. Available at: [Link]

-

Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides . PubMed Central, National Institutes of Health. Available at: [Link]

-

Solving Problems Using Special Nucleophiles . Introduction to Organic Chemistry. Available at: [Link]

-

Nucleophilicity (IOC 7) . YouTube. Available at: [Link]

- Production of ethyl glyoxylate. Google Patents (JPH06321866A).

-

Chiral auxiliary . Wikipedia. Available at: [Link]

-

Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction . MDPI. Available at: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 2-ethoxy-2-hydroxyacetate | C6H12O4 | CID 95630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DSpace [open.bu.edu]

- 10. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. youtube.com [youtube.com]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

A Technical Guide to the Safe Handling and Disposal of Ethyl 2-ethoxy-2-hydroxyacetate Waste

Abstract: This guide provides a comprehensive framework for the safe management of Ethyl 2-ethoxy-2-hydroxyacetate (CAS No. 49653-17-0) and its associated waste streams within a research and development environment. Recognizing the limited availability of specific safety data for this compound, this document synthesizes information from structurally similar chemicals and established laboratory safety principles to offer a robust set of precautionary protocols. The core focus is on empowering researchers, scientists, and drug development professionals with the knowledge to mitigate risks through proper handling, storage, emergency response, and environmentally responsible disposal.

Section 1: Chemical Identification and Hazard Analysis

Ethyl 2-ethoxy-2-hydroxyacetate is an organic ester containing ether and alcohol functional groups.[1][2][3] While comprehensive toxicological and safety data for this specific molecule are not widely published, its structure suggests that a cautious approach, informed by data on similar compounds, is warranted. For the purpose of this guide, we will infer potential hazards from related chemicals such as Ethyl diethoxyacetate and 2-Ethoxyethyl acetate.[4][5][6]

1.1 Chemical Identity

| Property | Value | Source |

| IUPAC Name | ethyl 2-ethoxy-2-hydroxyacetate | [2] |

| Synonyms | GEHA, Ethyl ethoxyhydroxyacetate, Ethyl glyoxylate hemiacetal | [1] |

| CAS Number | 49653-17-0 | [1][2] |

| Molecular Formula | C6H12O4 | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Colourless Oil | [1] |

1.2 Postulated Hazard Assessment

Based on analogous compounds, Ethyl 2-ethoxy-2-hydroxyacetate should be treated with caution. The primary anticipated hazards are:

-

Combustibility: Related esters are classified as combustible liquids.[4][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[4]

-

Eye Irritation: Contact with eyes may cause irritation.[7] Some related compounds can cause serious eye irritation.[8][9]

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[7] The substance may defat the skin, leading to dryness or cracking.[6]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may irritate the nose and throat.[5][7]

-

Reactivity: The substance may react with strong oxidizing agents, strong acids, and strong bases.[4][6] Like some ethers, it could potentially form explosive peroxides over time if exposed to air.[6][10]

Section 2: Exposure Prevention and Personal Protective Equipment (PPE)

The cornerstone of safety is minimizing exposure. This is achieved through a combination of engineering controls and appropriate PPE.

2.1 Engineering Controls

-

Ventilation: All handling of Ethyl 2-ethoxy-2-hydroxyacetate should be conducted in a well-ventilated area.[11] For procedures that could generate vapors or aerosols, a certified chemical fume hood is mandatory.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this chemical is handled.[7]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE.

| Body Part | PPE Specification | Rationale and Best Practices |

| Eyes/Face | Chemical safety goggles. A face shield should be worn over goggles during procedures with a high splash risk. | Protects against splashes and vapors that can cause serious eye irritation.[5][12][13] |

| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, irritation, and potential absorption.[6][14] Gloves should be inspected before use and replaced immediately if contaminated or damaged. |

| Body | A flame-resistant laboratory coat. | Provides a barrier against minor spills and splashes.[13] |

| Respiratory | Not typically required when used within a fume hood. For spill cleanup outside a hood, a respirator may be necessary. | A filter respirator for organic gases and vapors may be needed depending on the airborne concentration.[6][15] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to prevent accidents and degradation of the material.

3.1 Handling

-

Avoid all personal contact, including inhalation of vapors.[11]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6][11]

-

Use non-sparking tools and take measures to prevent static discharge.[8][16]

-

Wash hands thoroughly with soap and water after handling.[7][11]

3.2 Storage

-

Keep containers tightly sealed to prevent moisture ingress and vapor escape.[4]

-

Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[4][6]

-

Consider dating containers upon receipt and upon opening to monitor for potential peroxide formation, a known risk for ether-containing compounds.[10]

Section 4: Emergency Procedures: Spills and Exposures

Rapid and correct response to emergencies can significantly mitigate potential harm.

4.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or persists.[7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8]

4.2 Spill Response Protocol

The appropriate response depends on the scale of the spill.

Step-by-Step Spill Cleanup (Minor Spill):

-

Alert Personnel: Immediately alert others in the vicinity.[17]

-

Control Ignition Sources: If the material is considered combustible, remove all sources of ignition.[5][6]

-

Ventilate: Ensure the area is well-ventilated.[5]

-

Don PPE: Wear appropriate PPE, including chemical goggles, gloves, and a lab coat.[17]

-

Contain & Absorb: Confine the spill and absorb it using an inert material like vermiculite, dry sand, or a chemical sorbent.[5][6][11]

-

Collect Waste: Carefully scoop the absorbed material and contaminated residues into a suitable, sealable container for hazardous waste.[6][8][17]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[17]

-

Dispose: Label the waste container and manage it according to the disposal protocol in Section 5.[17]

For major spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[5]

Section 5: Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect human health and the environment. Ethyl 2-ethoxy-2-hydroxyacetate waste must be treated as hazardous chemical waste.[5]

Causality of Waste Classification: This compound is classified as hazardous for disposal due to its potential combustibility, irritant properties, and the fact that organic solvents can be harmful to aquatic organisms and should not enter sewer systems.[6] Evaporation is not an acceptable method of disposal.[10]

5.1 Waste Segregation and Collection

-

Designated Container: Collect all waste containing Ethyl 2-ethoxy-2-hydroxyacetate (including contaminated PPE, absorbent materials, and reaction byproducts) in a dedicated, properly labeled hazardous waste container.[10][18]

-

Container Integrity: The container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition with a tightly sealing lid, and stored in a secondary containment tray.[18]

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 2-ethoxy-2-hydroxyacetate". List any other chemical constituents in the waste mixture.

-

Closure: Keep the waste container closed at all times, except when adding waste.[18]

5.2 Disposal Protocol

-

Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.

-

Pickup Request: Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, submit a chemical waste disposal request to your institution's EHS department.[18][19]

-

Professional Disposal: Do not attempt to dispose of the waste yourself. It must be handled by a licensed hazardous waste disposal company, which will be arranged by your EHS department. The final disposal method will likely be incineration at a permitted facility.[4]

Section 6: References

-

New Jersey Department of Health and Senior Services. (2002, July). Hazardous Substance Fact Sheet: 2-Ethoxyethylacetate. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-ETHOXYETHYL ACETATE. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2014, August). NIOSH Skin Notation Profiles: 2-Ethoxyethyl Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95630, Ethyl 2-ethoxy-2-hydroxyacetate. Retrieved from [Link]

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

U.S. Department of Health and Human Services. CHEMM - Personal Protective Equipment (PPE). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

-

3M. (2022, June 16). Safety Data Sheet: 3M 991 Thinner/Retarder. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

-

The University of Texas at Austin. Chemical Waste | Environmental Health & Safety (EHS). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ethyl 2-ethoxy-2-hydroxyacetate | C6H12O4 | CID 95630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 49653-17-0|Ethyl 2-ethoxy-2-hydroxyacetate|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. ICSC 0364 - 2-ETHOXYETHYL ACETATE [chemicalsafety.ilo.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

- 13. sams-solutions.com [sams-solutions.com]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. fishersci.com [fishersci.com]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. ethz.ch [ethz.ch]

- 19. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]

Methodological & Application

Ethyl 2-ethoxy-2-hydroxyacetate: A Versatile C2 Synthon for the Synthesis of Bio-relevant Heterocycles

An Application Guide for Researchers

Abstract

Ethyl 2-ethoxy-2-hydroxyacetate, also known as ethyl glyoxylate ethyl hemiacetal, serves as a stable and convenient precursor to the highly reactive ethyl glyoxylate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this C2 building block in the synthesis of key heterocyclic scaffolds, including oxazoles, imidazoles, and thiazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Strategic Advantage of a Masked Aldehyde

Ethyl glyoxylate is a powerful and versatile reagent in organic synthesis, offering dual functionality with its aldehyde and ester groups.[1][2] This structure is ideal for constructing complex molecules, particularly through multicomponent reactions (MCRs).[1] However, the high electrophilicity of the aldehyde group makes monomeric ethyl glyoxylate prone to polymerization and hydration, complicating its storage and handling.[2][3]

Ethyl 2-ethoxy-2-hydroxyacetate (CAS 49653-17-0) provides an elegant solution to this stability issue.[4] It exists as a stable ethyl hemiacetal of ethyl glyoxylate, effectively "masking" the reactive aldehyde. This form is less susceptible to degradation and can be readily converted back to the active aldehyde in situ or used directly under appropriate reaction conditions. Its utility lies in its ability to deliver the C2 glyoxylate synthon reliably, making it an indispensable tool for constructing heterocyclic cores of significant interest in medicinal chemistry.

| Property | Value |

| IUPAC Name | ethyl 2-ethoxy-2-hydroxyacetate |

| Synonyms | Ethyl glyoxylate ethyl hemiacetal |

| CAS Number | 49653-17-0 |

| Molecular Formula | C₆H₁₂O₄ |

| Molecular Weight | 148.16 g/mol |

| Appearance | Colorless liquid |

| Table 1: Physicochemical Properties of Ethyl 2-ethoxy-2-hydroxyacetate.[4] |

Core Principles: Handling, Safety, and Activation

The successful application of ethyl 2-ethoxy-2-hydroxyacetate hinges on understanding its chemical behavior and handling it appropriately.

Safety and Handling

While specific toxicity data for ethyl 2-ethoxy-2-hydroxyacetate is limited, it is prudent to handle it with the care afforded to related alkoxy and acetate compounds.[5]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong acids, bases, and oxidizing agents.[6]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure adequate ventilation.[8]

In Situ Generation of Ethyl Glyoxylate

For many reactions, the hemiacetal can be used directly, with the equilibrium shifting towards the active aldehyde under the reaction conditions (e.g., with Lewis acid catalysis or heating). For reactions requiring the pure monomeric aldehyde, a distillation procedure is recommended.[3]

Protocol 2.2.1: Distillation of Monomeric Ethyl Glyoxylate This protocol is adapted from procedures for depolymerizing ethyl glyoxylate sources.[3]

-

Place ethyl 2-ethoxy-2-hydroxyacetate in a round-bottom flask equipped for vacuum distillation. Add a catalytic amount of a dehydrating agent like phosphorus pentoxide (P₂O₅, ~2% w/w).

-

Heat the flask gently in an oil bath to approximately 110 °C under reduced pressure (e.g., 60 mmHg).

-

Collect the distillate, which will be the monomeric ethyl glyoxylate, in a cooled receiver.

-

The freshly distilled ethyl glyoxylate is best used immediately or stored as a dilute solution (e.g., 30 wt% in anhydrous CH₂Cl₂) at low temperatures to prevent re-polymerization.[3]

Caption: Reagent activation workflow.

Application Protocol: Synthesis of 5-Substituted Oxazoles

The Van Leusen oxazole synthesis is a robust method for creating the oxazole ring system from an aldehyde and tosylmethyl isocyanide (TosMIC).[9] Using ethyl glyoxylate as the aldehyde component provides a direct route to highly functionalized 5-ethoxycarbonyl-oxazoles.

Mechanistic Rationale

The reaction proceeds via a base-mediated [3+2] cycloaddition. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the electrophilic aldehyde carbon of ethyl glyoxylate. The resulting alkoxide intermediate undergoes an intramolecular cyclization by attacking the isocyanide carbon. The final step is the elimination of p-toluenesulfinic acid (TosH), driven by the formation of the stable aromatic oxazole ring.[9]

Caption: Mechanism of Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of Ethyl Oxazole-5-carboxylate

-

Materials: Ethyl 2-ethoxy-2-hydroxyacetate, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃, anhydrous), Methanol (anhydrous).

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol (40 mL).

-

Reagents: Add potassium carbonate (1.5 eq) and TosMIC (1.0 eq). Stir the suspension for 15 minutes at room temperature.

-

Addition: Slowly add ethyl 2-ethoxy-2-hydroxyacetate (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ethyl oxazole-5-carboxylate.

Application Protocol: Synthesis of 2,4(5)-Disubstituted Imidazoles

Imidazoles are a cornerstone of medicinal chemistry. A common synthetic route is the Radziszewski synthesis (or variations thereof), a multicomponent reaction involving an aldehyde, a 1,2-dicarbonyl compound, an amine source (ammonia), and often a catalyst.[10][11]

Mechanistic Rationale

The reaction is believed to initiate with the condensation of the 1,2-dicarbonyl compound (e.g., benzil) with two equivalents of ammonia to form a diimine intermediate. Concurrently, the aldehyde (ethyl glyoxylate) reacts with ammonia to form an aldehyde-ammonia adduct. These intermediates then condense, and subsequent cyclization and oxidation (often aerial) lead to the formation of the aromatic imidazole ring.

Caption: Simplified imidazole synthesis pathway.

Experimental Protocol: Synthesis of Ethyl 2,4,5-triphenyl-1H-imidazole-2-carboxylate derivative

(Note: This is a representative protocol; the final product structure depends on the specific dicarbonyl and amine source used).

-

Materials: Ethyl 2-ethoxy-2-hydroxyacetate, Benzil, Ammonium acetate, Glacial acetic acid.

-

Setup: In a 50 mL round-bottom flask, combine benzil (1.0 eq), ethyl 2-ethoxy-2-hydroxyacetate (1.0 eq), and a significant excess of ammonium acetate (e.g., 5-10 eq).

-

Solvent: Add glacial acetic acid to serve as both the solvent and a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 120 °C) for 1-3 hours. Monitor by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove excess ammonium acetate and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

| Heterocycle | Key Reagents | Solvent | Typical Conditions |

| Oxazole | TosMIC, K₂CO₃ | Methanol | Reflux, 2-4 h |

| Imidazole | 1,2-Dicarbonyl, Ammonium Acetate | Acetic Acid | Reflux, 1-3 h |

| Thiazole | Thioamide, (after conversion to α-halo) | Ethanol | Reflux, 4-8 h |

| Table 2: Summary of Typical Reaction Conditions. |

Application Protocol: Synthesis of Thiazoles

The Hantzsch thiazole synthesis is the archetypal method for forming this heterocycle, involving the condensation of an α-haloketone (or ester) with a thioamide.[12] To use our starting material, it must first be converted to an activated electrophile, such as ethyl 2-bromo-2-ethoxyacetate.

Mechanistic Rationale

The synthesis is a two-step process. First, the sulfur atom of the thioamide performs a nucleophilic attack on the α-carbon bearing the halogen, displacing it in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ester. A final dehydration step yields the aromatic thiazole ring.[12]

Step 1: Preparation of Ethyl 2-bromo-2-ethoxyacetate (Not detailed here, requires separate synthesis)

Experimental Protocol: Synthesis of Ethyl 2-Amino-thiazole-4-carboxylate

-

Materials: Ethyl 2-bromo-2-ethoxyacetate (1.0 eq, prepared separately), Thiourea (1.0 eq), Ethanol.

-

Setup: Dissolve the thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition: Add the ethyl 2-bromo-2-ethoxyacetate to the solution.

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the formation of the product by TLC.

-

Work-up: Cool the reaction mixture. The product, often an HBr salt, may precipitate. If not, concentrate the solvent under reduced pressure.

-

Neutralization & Purification: Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the free base of the thiazole.[12] Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Conclusion

Ethyl 2-ethoxy-2-hydroxyacetate is a highly valuable, stable, and easy-to-handle reagent for introducing the ethyl glyoxylate moiety into complex molecules. Its application in established synthetic routes like the Van Leusen, Radziszewski, and Hantzsch syntheses provides reliable and efficient access to a wide array of oxazoles, imidazoles, and thiazoles. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in drug discovery and organic synthesis, enabling the streamlined construction of these vital heterocyclic scaffolds.

References

-

Organic Syntheses. Ethyl Diethoxyacetate. Available at: [Link]

-

Organic Syntheses. Ethoxyacetic acid and ethyl ethoxyacetate. Available at: [Link]

- Google Patents. Production of ethyl glyoxylate.

-

Wiley-VCH. Supporting Information for Aza-Ene Type Reaction of Glyoxylate with Enecarbamates. Available at: [Link]

-

PubChem, National Institutes of Health. Ethyl 2-ethoxy-2-hydroxyacetate. Available at: [Link]

-

ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

-

Thieme. Science of Synthesis, 11.12.1 Synthesis by Ring-Closure Reactions. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of imidazoles. Available at: [Link]

-

MDPI. Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of thiazoles. Available at: [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

-

Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Ethyl 2-ethoxy-2-hydroxyacetate | C6H12O4 | CID 95630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole synthesis [organic-chemistry.org]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: The Strategic Use of Ethyl 2-ethoxy-2-hydroxyacetate in Pharmaceutical Intermediate Synthesis

Abstract

Ethyl 2-ethoxy-2-hydroxyacetate, also known as ethyl glyoxylate ethyl hemiacetal, serves as a cornerstone reagent in modern pharmaceutical synthesis. Its unique stability as a precursor to the highly reactive ethyl glyoxylate makes it an invaluable tool for introducing the α-hydroxy ester moiety, a prevalent structural motif in a multitude of bioactive molecules and complex pharmaceutical intermediates. This guide provides an in-depth exploration of its applications, focusing on the causality behind its synthetic utility, detailed protocols for key transformations, and best practices for its handling and implementation in a research and development setting.

Introduction: The Hemiacetal Advantage